An In-depth Technical Guide to 3-Chloro-1-(2-methylphenyl)-1-oxopropane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-1-(2-methylphenyl)-1-oxopropane: Properties, Synthesis, and Applications
An Essential Building Block in Modern Drug Discovery and Development
Introduction
3-Chloro-1-(2-methylphenyl)-1-oxopropane, a substituted α-chloroketone, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, comprising a reactive chloropropyl chain attached to a tolyl group, make it a versatile precursor for the construction of various heterocyclic and carbocyclic scaffolds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, with a particular focus on its role in drug development.
Nomenclature and Structural Characteristics
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Systematic Name: 3-Chloro-1-(2-methylphenyl)-1-oxopropane
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Other Names: 3-Chloro-1-(o-tolyl)propan-1-one
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CAS Number: 898785-08-5[1]
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Molecular Formula: C₁₀H₁₁ClO[1]
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Molecular Weight: 182.65 g/mol [1]
The molecule features a propiophenone core, where the phenyl ring is substituted with a methyl group at the ortho position. A chlorine atom is located at the terminal position of the three-carbon acyl chain. This arrangement of functional groups dictates the compound's reactivity and utility in organic synthesis.
Table 1: Physicochemical Properties of 3-Chloro-1-(2-methylphenyl)-1-oxopropane
| Property | Value | Source |
| CAS Number | 898785-08-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Purity | Commercially available with ≥95% purity | [1] |
Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane
The primary and most efficient method for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the acylium ion. The electron-rich toluene ring then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the desired ketone product.
Due to the ortho- and para-directing nature of the methyl group on the toluene ring, the acylation can result in a mixture of ortho and para isomers. The steric hindrance from the methyl group can influence the regioselectivity of the reaction.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride. This procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Toluene
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3-Chloropropionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) (anhydrous)
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Hydrochloric acid (concentrated)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2][3]
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Addition of Reactants: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane dropwise. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.[2][3]
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
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Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2][3]
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.[2][3]
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Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[2]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-Chloro-1-(2-methylphenyl)-1-oxopropane.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene protons adjacent to the chlorine atom, a triplet for the methylene protons adjacent to the carbonyl group, a singlet for the methyl protons on the aromatic ring, and a multiplet for the aromatic protons.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the two methylene carbons, the methyl carbon, and the aromatic carbons.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the carbonyl group and loss of a chlorine atom.
Reactivity and Chemical Transformations
The chemical reactivity of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is primarily dictated by the presence of the α-chloroketone moiety. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack.
Caption: General reactivity of α-chloroketones.
Nucleophilic Substitution Reactions
The chlorine atom can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. This is a crucial transformation that allows for the introduction of diverse functional groups.
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Reaction with Amines: One of the most significant reactions of this compound is its reaction with primary or secondary amines to form α-amino ketones. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction typically proceeds by mixing the α-chloroketone with the amine, often in the presence of a base to neutralize the HCl generated.
Applications in Drug Development
3-Chloro-1-(2-methylphenyl)-1-oxopropane and its isomers are valuable building blocks in medicinal chemistry, particularly in the synthesis of psychoactive drugs.[4] The α-amino ketone scaffold, readily accessible from this precursor, is a common feature in many pharmaceuticals.
Potential Precursor for Bupropion Analogues
While the widely used antidepressant bupropion is synthesized from 3'-chloropropiophenone, 3-Chloro-1-(2-methylphenyl)-1-oxopropane serves as a precursor for structurally related analogues. The synthesis would involve the reaction of 3-Chloro-1-(2-methylphenyl)-1-oxopropane with tert-butylamine to yield the corresponding α-amino ketone. These analogues are of interest to researchers for exploring structure-activity relationships and developing new therapeutic agents.
Caption: Synthesis of a bupropion analogue.
Safety and Handling
α-Chloroketones are generally considered to be lachrymators and skin irritants. It is crucial to handle 3-Chloro-1-(2-methylphenyl)-1-oxopropane with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-1-(2-methylphenyl)-1-oxopropane is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The reactivity of its α-chloroketone functionality allows for the introduction of a wide range of substituents, making it a key building block for the preparation of complex molecular architectures. As research in medicinal chemistry continues to advance, the demand for such versatile intermediates is expected to grow, further solidifying the importance of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in the development of new therapeutic agents.
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